BenchChemオンラインストアへようこそ!

Acetyl-Amylin (8-37) (mouse, rat)

Rodent Metabolic Research Amylin Receptor Pharmacology Species-Specific Antagonism

Select this species-specific antagonist for reproducible rodent amylin signaling studies. With 100% sequence homology to native mouse/rat amylin (8-37), it ensures accurate receptor subtype profiling. N-terminal acetylation provides the requisite in vivo stability for sustained metabolic assessments—unlike non-acetylated weak antagonists. Ideal for dissecting amylin's role in muscle insulin resistance and cross-species receptor pharmacology.

Molecular Formula C142H229N43O44
Molecular Weight 3242.651
CAS No. 178603-82-2
Cat. No. B599868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-Amylin (8-37) (mouse, rat)
CAS178603-82-2
SynonymsAcetyl-Amylin (8-37) (mouse, rat)
Molecular FormulaC142H229N43O44
Molecular Weight3242.651
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C142H229N43O44/c1-63(2)47-83(116(205)157-59-106(201)183-44-26-33-96(183)131(220)179-109(69(13)14)135(224)174-92(50-66(7)8)139(228)185-46-28-35-98(185)140(229)184-45-27-34-97(184)132(221)182-112(74(19)191)138(227)173-91(57-104(148)199)126(215)177-107(67(9)10)133(222)156-58-105(200)160-93(60-186)128(217)172-90(56-103(147)198)127(216)181-111(73(18)190)137(226)164-82(113(149)202)51-77-36-38-78(193)39-37-77)166-123(212)88(54-101(145)196)170-124(213)89(55-102(146)197)171-129(218)94(61-187)176-130(219)95(62-188)175-118(207)80(32-25-43-155-142(152)153)162-134(223)108(68(11)12)178-125(214)85(49-65(5)6)168-121(210)86(52-76-29-22-21-23-30-76)169-122(211)87(53-100(144)195)165-114(203)71(16)159-120(209)84(48-64(3)4)167-117(206)79(31-24-42-154-141(150)151)161-119(208)81(40-41-99(143)194)163-136(225)110(72(17)189)180-115(204)70(15)158-75(20)192/h21-23,29-30,36-39,63-74,79-98,107-112,186-191,193H,24-28,31-35,40-62H2,1-20H3,(H2,143,194)(H2,144,195)(H2,145,196)(H2,146,197)(H2,147,198)(H2,148,199)(H2,149,202)(H,156,222)(H,157,205)(H,158,192)(H,159,209)(H,160,200)(H,161,208)(H,162,223)(H,163,225)(H,164,226)(H,165,203)(H,166,212)(H,167,206)(H,168,210)(H,169,211)(H,170,213)(H,171,218)(H,172,217)(H,173,227)(H,174,224)(H,175,207)(H,176,219)(H,177,215)(H,178,214)(H,179,220)(H,180,204)(H,181,216)(H,182,221)(H4,150,151,154)(H4,152,153,155)/t70-,71-,72+,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-,111-,112-/m0/s1
InChIKeySASKIUBUOYDGGF-VGIXQOHXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-Amylin (8-37) (mouse, rat) | CAS 178603-82-2 | Rodent-Specific Amylin Antagonist Peptide


Acetyl-Amylin (8-37) (mouse, rat), CAS 178603-82-2, is a 30-amino acid N-terminally acetylated peptide fragment derived from the native rodent amylin sequence (residues 8-37) [1]. It functions as a competitive antagonist at amylin receptors (AMY), blocking the biological actions of the endogenous 37-residue peptide hormone amylin, which is co-secreted with insulin from pancreatic β-cells and regulates glucose metabolism, gastric emptying, and satiety [2]. The compound's sequence is identical to the mouse/rat amylin C-terminal fragment, and its acetylation confers enhanced stability relative to non-acetylated forms [1].

Why Acetyl-Amylin (8-37) (mouse, rat) Cannot Be Substituted by Other Amylin Antagonists


Generic substitution among amylin receptor antagonists fails due to substantial variations in receptor subtype selectivity profiles, species-dependent sequence homology requirements, and functional antagonism potency. The amylin receptor is a heterodimeric complex of calcitonin receptor (CTR) isoforms and receptor activity-modifying proteins (RAMPs), yielding multiple subtypes (AMY1, AMY2, AMY3) with distinct ligand recognition profiles [1]. Antagonists derived from different species (human vs. rodent amylin fragments) or different peptide backbones (amylin-based vs. salmon calcitonin-based chimeras) exhibit markedly different affinities for these subtypes [2]. Furthermore, the presence or absence of N-terminal acetylation alters peptide stability and receptor interaction kinetics, while the specific truncation point (8-37 vs. 8-32 or full-length) determines whether the compound behaves as a pure antagonist or displays partial agonist activity [3]. These molecular distinctions translate directly into experimental outcomes: a compound validated in human amylin receptor systems may show negligible activity in rodent models, and vice versa. Consequently, researchers must select an antagonist precisely matched to both the receptor subtype under investigation and the species origin of the biological system.

Acetyl-Amylin (8-37) (mouse, rat): Quantified Differentiation Evidence vs. Comparator Antagonists


Acetyl-Amylin (8-37) vs. AC187: Species-Specific Sequence Identity Determines Rodent Model Validity

Acetyl-Amylin (8-37) (mouse, rat) retains 100% sequence identity with the native rodent amylin (8-37) fragment, whereas AC187 is a chimeric peptide based on salmon calcitonin (8-32) with Asn30 and Tyr32 substitutions [1]. This species-sequence divergence critically impacts receptor recognition: at rat AMY receptors, the rodent-derived antagonist Acetyl-Amylin (8-37) and salmon calcitonin-derived AC187 exhibit differential rank-order potency depending on the specific receptor subtype context [2]. In functional assays using rat nucleus accumbens membranes expressing native amylin binding sites, AC187 displays high affinity (IC50 = 0.48 nM for amylin receptor antagonism) , but its non-rodent sequence introduces potential confounding factors when studying endogenous rodent amylin signaling pathways. The rodent-sequence Acetyl-Amylin (8-37) is therefore the requisite tool for experiments where species-matched antagonist-receptor interactions are essential to avoid artifactual results from heterologous peptide backbones.

Rodent Metabolic Research Amylin Receptor Pharmacology Species-Specific Antagonism

Acetyl-Amylin (8-37) vs. AC253: Differential Neuroprotection Mechanisms and Rodent Model Compatibility

Both Acetyl-Amylin (8-37) and AC253 function as amylin receptor antagonists with reported neuroprotective activity against amyloid-β (Aβ) toxicity [1]. However, AC253 is a 24-amino acid peptide antagonist that has been extensively characterized in Alzheimer's disease models, demonstrating improved spatial memory, increased synaptic integrity, and reduced microglial activation in TgCRND8 transgenic mice when administered intracerebroventricularly [2]. Cyclic AC253 (cAC253) has further shown enhanced brain-targeting properties while retaining AMY3 receptor antagonism [3]. In contrast, Acetyl-Amylin (8-37) (mouse, rat) has not been directly evaluated in neurodegenerative disease models, and its primary documented applications center on metabolic studies involving insulin sensitivity, glucose uptake, and lipid metabolism in normal and insulin-resistant rats [4]. The critical procurement distinction lies in the intended research application: AC253 (and cAC253) is the validated antagonist for Alzheimer's disease and Aβ neurotoxicity investigations, whereas Acetyl-Amylin (8-37) is indicated for metabolic studies where rodent-sequence specificity is paramount.

Alzheimer's Disease Research Amyloid Beta Neurotoxicity Amylin Receptor Antagonism

Acetyl-Amylin (8-37) vs. Non-Acetylated Amylin (8-37): N-Terminal Acetylation Confers Enhanced Metabolic Stability

The acetylated form, Acetyl-Amylin (8-37), incorporates an N-terminal acetyl group that protects against rapid aminopeptidase degradation, thereby extending its functional half-life in biological systems compared to non-acetylated Amylin (8-37) [1]. While both compounds act as amylin receptor antagonists and exhibit comparable in vitro activity in blocking amylin-induced inhibition of glycogen synthesis in isolated rat soleus muscle, the non-acetylated Amylin (8-37) (rat) is described as a 'weak' amylin receptor antagonist . The acetylated form demonstrates enhanced metabolic effects in vivo, including significant alteration of lipid metabolism—increasing basal plasma triglycerides while lowering plasma nonesterified fatty acids in both normal and hGH-induced insulin-resistant rats (P < 0.05)—and consistently reduces basal insulin levels [2]. These in vivo metabolic effects are substantially attenuated or absent when using the non-acetylated analog due to its more rapid clearance kinetics.

Peptide Stability Pharmacokinetics Metabolic Research

Acetyl-Amylin (8-37) (mouse, rat) vs. Acetyl-Amylin (8-37) (human): Species-Selective Receptor Pharmacology Dictates Rodent Model Applicability

The rodent and human isoforms of Acetyl-Amylin (8-37) differ by several amino acid residues within the 8-37 sequence, which alters their affinity profiles across amylin receptor subtypes. Rat amylin (8-37) has been shown to exhibit differential antagonist potency at rAMY receptors compared to rCT(a) receptors [1]. The human isoform Acetyl-Amylin (8-37) (human) (CAS 178603-79-7) is described as 'a most effective amylin antagonist, but its ability to block CGRP inhibition is limited' and has been shown to completely reverse the inhibitory effect of IAPP on 14C-glycogen accumulation in vitro [2]. However, its activity in rodent systems is not equivalent to the rodent-sequence compound. In receptor binding studies using rat nucleus accumbens membranes, the rank order of antagonist potency (AC187 > sCT(8-32) > CGRP(8-37)) differs substantially from the rank order at human CGRP receptors (CGRP(8-37) > AC187 > sCT(8-32)), demonstrating pronounced species-dependent pharmacology [3]. This species divergence means that Acetyl-Amylin (8-37) (mouse, rat) is essential for studies in rodent models, while the human isoform is indicated for human receptor systems or translational studies bridging rodent findings to human receptor pharmacology.

Species Selectivity Receptor Pharmacology Rodent vs. Human Models

Optimal Research Applications for Acetyl-Amylin (8-37) (mouse, rat) Based on Differentiated Evidence


Rodent-Specific Amylin Receptor Pharmacology Studies

Use Acetyl-Amylin (8-37) (mouse, rat) when investigating endogenous amylin signaling pathways in mouse or rat models, where species-matched sequence identity (100% homology with native rodent amylin 8-37 fragment) is essential to avoid confounding effects introduced by heterologous peptide backbones such as salmon calcitonin-derived antagonists (e.g., AC187) [1]. This compound is particularly critical for studies characterizing rodent AMY receptor subtype pharmacology, where antagonist rank-order potency varies significantly between species [2].

In Vivo Metabolic Studies Requiring Sustained Amylin Receptor Blockade

Employ the N-terminally acetylated Acetyl-Amylin (8-37) (mouse, rat) for in vivo metabolic investigations in rats, including insulin sensitivity assays and lipid metabolism profiling. The acetyl group confers enhanced resistance to aminopeptidase degradation, enabling sustained antagonist activity over the duration of metabolic assessments—in contrast to the non-acetylated analog (Amylin (8-37), rat), which is described as a 'weak' antagonist with attenuated in vivo effects due to rapid clearance . Documented metabolic outcomes include increased basal plasma triglycerides, reduced plasma nonesterified fatty acids (P < 0.05), and consistently decreased basal insulin levels in both normal and insulin-resistant rats [3].

Insulin Sensitivity and Muscle Glycogen Metabolism Investigations

Use Acetyl-Amylin (8-37) (mouse, rat) in ex vivo isolated tissue experiments, specifically rat soleus muscle preparations, to block amylin-induced inhibition of insulin-stimulated glycogen synthesis. The compound selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue, enabling researchers to dissect amylin's specific contributions to muscle insulin resistance independent of systemic factors . This application leverages the compound's documented ability to enhance several measures of whole-body and muscle insulin sensitivity (P < 0.05) and correct hGH-induced liver insulin resistance [3].

Comparative Studies of Rodent vs. Human Amylin Receptor Pharmacology

Deploy Acetyl-Amylin (8-37) (mouse, rat) alongside its human-sequence counterpart (CAS 178603-79-7) in parallel assays to characterize species-dependent differences in amylin receptor subtype selectivity. Such comparative studies are essential for translational research seeking to bridge findings from rodent metabolic or feeding behavior models to human receptor pharmacology. The distinct sequence differences between rodent and human isoforms yield measurable divergence in antagonist potency across AMY receptor subtypes, making paired species-specific antagonists the requisite tool set for cross-species receptor profiling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-Amylin (8-37) (mouse, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.